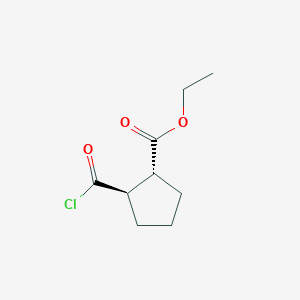
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a colorless, odorless liquid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) and the production of prostaglandins. COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. By inhibiting COX-2, Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) reduces the production of inflammatory mediators, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is its low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI). One area of interest is its potential use in cancer treatment. Further studies are needed to investigate its efficacy in different types of cancer and to determine the optimal dosage and administration route. Additionally, research could focus on the development of more soluble analogs of this compound to improve its bioavailability and effectiveness. Finally, studies could investigate the potential use of Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) in combination with other therapeutic agents to enhance its therapeutic effects.
In conclusion, Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in cancer treatment, make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and to investigate its potential use in different therapeutic areas.
Méthodes De Synthèse
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) can be synthesized through the reaction of cyclopentanecarboxylic acid with thionyl chloride and then with ethyl alcohol. The reaction yields trans-Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, which can be purified through distillation and recrystallization.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
144728-23-4 |
|---|---|
Nom du produit |
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans-(9CI) |
Formule moléculaire |
C9H13ClO3 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-carbonochloridoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-2-13-9(12)7-5-3-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
ALJRVWWGDYYIBO-RNFRBKRXSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC[C@H]1C(=O)Cl |
SMILES |
CCOC(=O)C1CCCC1C(=O)Cl |
SMILES canonique |
CCOC(=O)C1CCCC1C(=O)Cl |
Synonymes |
Cyclopentanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
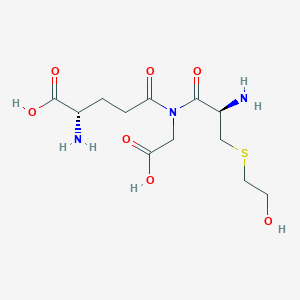
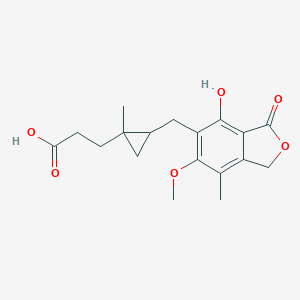
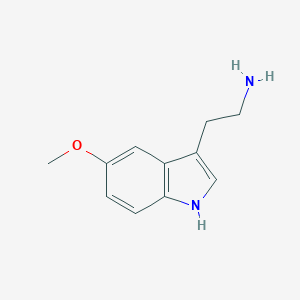
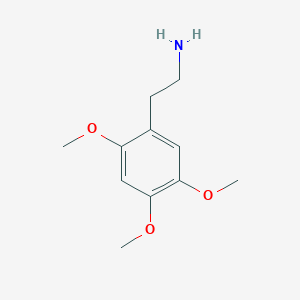
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
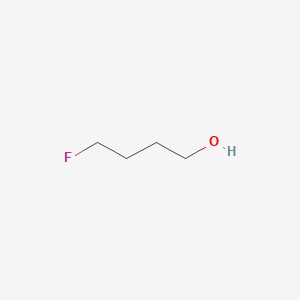
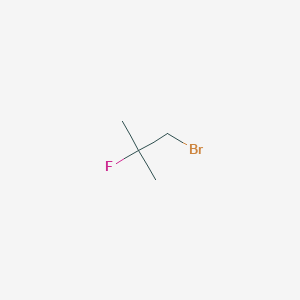
![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)
![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
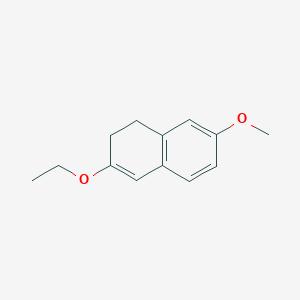
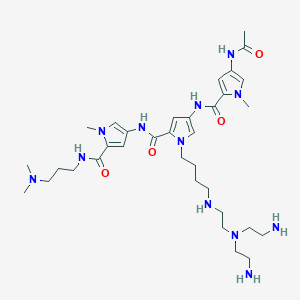
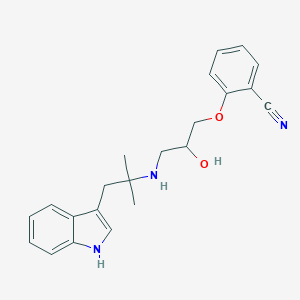
![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)